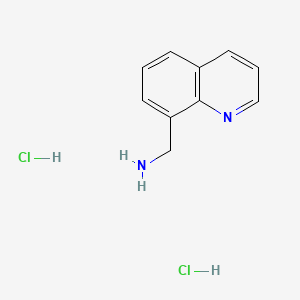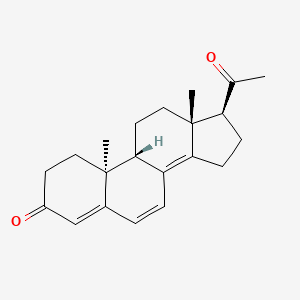
9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione
説明
9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione (9beta,10alpha-PGD2) is a metabolite of the prostaglandin D2 (PGD2) pathway, which is involved in a wide range of biological processes, including inflammation, pain, and allergic reactions. 9beta,10alpha-PGD2 is a potent agonist of the G-protein-coupled receptor CRTH2, and has been widely studied for its potential therapeutic applications.
科学的研究の応用
Pharmaceutical Reference Standards
Dydrogesterone impurity A is utilized as a reference standard in pharmaceutical analysis to ensure the purity, quality, and consistency of dydrogesterone-containing products . This compound serves as a benchmark for identifying and quantifying impurities during the quality control process of drug manufacturing.
Luteal Phase Support in Assisted Reproduction
In the field of reproductive medicine, Dydrogesterone impurity A has been investigated for its role as a luteal phase support in assisted reproductive technology (ART) . Its pharmacological profile suggests potential benefits in improving pregnancy outcomes by mimicking the natural progesterone’s effects.
Progesterone Receptor Agonist Research
As a stereoisomer of progesterone, this compound is studied for its selective agonist activity on progesterone receptors . Research in this area explores the therapeutic implications of its high oral bioavailability and reduced side-effect profile compared to other progestogens.
Breast Cancer Risk Mitigation
Dydrogesterone impurity A is explored for its use in combined menopausal hormone therapy to potentially reduce the risk of breast cancer in postmenopausal women . Its structural similarity to natural progesterone makes it a subject of interest in oncological studies.
Endocrinological Studies
The compound’s unique structure is of interest in endocrinological studies, particularly in understanding the molecular mechanisms of hormone action and regulation . Its interactions with various hormone receptors can provide insights into the development of new therapeutic agents.
Chemical Synthesis and Raw Material Analysis
In the realm of chemical synthesis, Dydrogesterone impurity A serves as a raw material for the production of other related compounds . Its properties are analyzed to optimize synthetic pathways and improve the yield of desired products.
作用機序
Target of Action
Dydrogesterone Impurity A, also known as 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione or UNII-LJ088CWL1E, primarily targets the progesterone receptors in the uterus . The progesterone receptors play a crucial role in regulating the growth and normal shedding of the womb lining .
Mode of Action
Dydrogesterone Impurity A is a selective progesterone receptor agonist . It interacts with its targets by binding to the progesterone receptors in the uterus, leading to a complete secretory endometrium in an estrogen-primed uterus .
Biochemical Pathways
The compound’s interaction with progesterone receptors affects the endometrial proliferation and differentiation . This interaction leads to changes in the womb lining, which is crucial for menstrual cycle regulation, infertility treatment, and prevention of miscarriage .
Pharmacokinetics
Dydrogesterone Impurity A exhibits high oral bioavailability . This key pharmacokinetic feature allows for effective oral administration and may limit the risk of side-effects . .
Result of Action
The molecular and cellular effects of Dydrogesterone Impurity A’s action include the production of a complete secretory endometrium in an estrogen-primed uterus . This results in the regulation of the menstrual cycle, treatment of infertility, and prevention of miscarriage .
特性
IUPAC Name |
(9S,10S,13R,17S)-17-acetyl-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,17,19H,6-11H2,1-3H3/t17-,19-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDYHHQZKIYROJ-CWJKEVGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@]4([C@@H]3CC[C@]12C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177589 | |
| Record name | 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |
CAS RN |
23035-53-2 | |
| Record name | 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023035532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9.BETA.,10.ALPHA.-PREGNA-4,6,8(14)-TRIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ088CWL1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



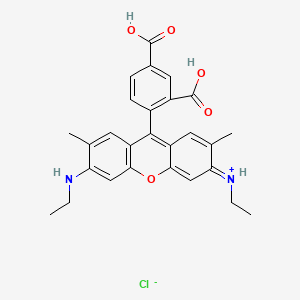
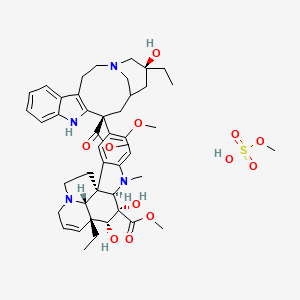
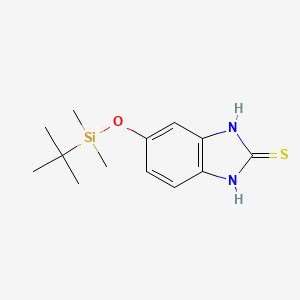
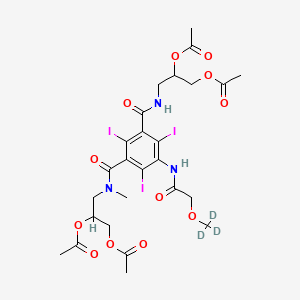
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)

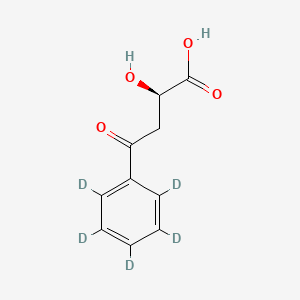
![2-Butanone,1-[(2-aminobenzoyl)oxy]-(9CI)](/img/no-structure.png)
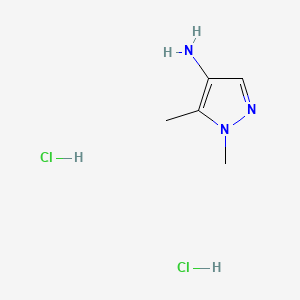
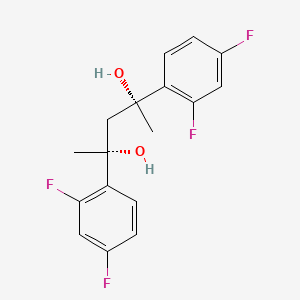
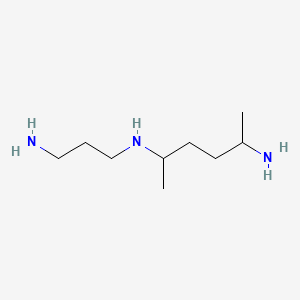
![Methyl N-{4-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-propanamidophenyl}-L-alaninate](/img/structure/B587003.png)
